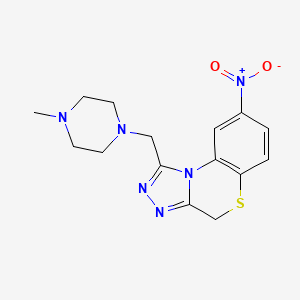
4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-8-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-8-nitro- is a complex organic compound that belongs to the class of triazolobenzothiazines This compound is characterized by its unique structure, which includes a triazole ring fused to a benzothiazine ring, with a nitro group and a piperazine moiety attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-8-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.
Fusion with Benzothiazine: The triazole ring is then fused with a benzothiazine moiety through a series of condensation reactions.
Introduction of the Nitro Group: Nitration reactions are employed to introduce the nitro group at the desired position on the benzothiazine ring.
Attachment of the Piperazine Moiety: The final step involves the alkylation of the compound with 4-methylpiperazine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-8-nitro- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-8-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Wirkmechanismus
The mechanism of action of 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-8-nitro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels in biological systems.
Pathways Involved: It may modulate signaling pathways, such as those involving neurotransmitters or inflammatory mediators, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 7-chloro-1-((4-methyl-1-piperazinyl)methyl)
- 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-7-nitro-
Uniqueness
The unique structural features of 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-8-nitro- include the specific positioning of the nitro group and the piperazine moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
110216-02-9 |
|---|---|
Molekularformel |
C15H18N6O2S |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
1-[(4-methylpiperazin-1-yl)methyl]-8-nitro-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine |
InChI |
InChI=1S/C15H18N6O2S/c1-18-4-6-19(7-5-18)9-14-16-17-15-10-24-13-3-2-11(21(22)23)8-12(13)20(14)15/h2-3,8H,4-7,9-10H2,1H3 |
InChI-Schlüssel |
CCKVCSTWOMYDEN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC2=NN=C3N2C4=C(C=CC(=C4)[N+](=O)[O-])SC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















